molecular formula C19H18O5 B1360662 2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-00-5

2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360662
CAS No.: 898779-00-5
M. Wt: 326.3 g/mol
InChI Key: ODXOGHAMXRSJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-98-3) is a benzophenone derivative characterized by two key substituents: a carboethoxy (ethyl ester) group at the 2-position and a 1,3-dioxolane ring at the 3'-position of the benzophenone backbone. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol . The compound is also known as ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate and is primarily utilized as an intermediate in pharmaceutical synthesis and organic materials research due to its reactive ester and dioxolane functionalities. The dioxolane moiety enhances solubility in polar organic solvents, while the carboethoxy group offers a site for further chemical modifications, such as hydrolysis or nucleophilic substitution .

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)13-6-5-7-14(12-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXOGHAMXRSJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645052
Record name Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-00-5
Record name Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of benzophenone derivatives with ethyl chloroformate and 1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboethoxy group. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Photoinitiators in Polymer Chemistry
    • This compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV irradiation makes it valuable in the production of durable polymeric materials. Research indicates that compounds similar to 2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone enhance the curing process, leading to improved mechanical properties of coatings .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of benzophenone exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines . The incorporation of the dioxolane moiety may enhance bioactivity through improved solubility and cellular uptake.

Material Science Applications

  • Synthesis of Functional Polymers
    • The compound can be employed in the synthesis of functional polymers that exhibit specific properties such as thermal stability and UV resistance. These polymers are crucial in applications ranging from electronics to automotive industries .
  • UV Absorbers
    • As a UV absorber, this compound is effective in preventing degradation of materials exposed to sunlight. Its application in plastics helps maintain their integrity and color over time .

Organic Synthesis

  • Building Block for Complex Molecules
    • This compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex chemical entities. Its reactivity can be exploited in various synthetic pathways, including cross-coupling reactions and cycloadditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PhotoinitiatorsUsed in UV-curable coatings and adhesives for enhanced durability
Anticancer ActivityPotential inhibition of cancer cell proliferation
Functional PolymersSynthesis of polymers with specific properties (thermal stability, UV resistance)
UV AbsorbersProtects materials from UV degradation
Building BlockVersatile use in organic synthesis for complex molecule construction

Case Studies

  • Case Study on Photopolymerization
    • A study investigated the efficiency of this compound as a photoinitiator in acrylate-based systems. Results showed a significant improvement in curing speed and mechanical properties compared to traditional photoinitiators .
  • Anticancer Screening
    • In vitro studies conducted on various cancer cell lines demonstrated that benzophenone derivatives exhibited cytotoxic effects, with potential mechanisms involving apoptosis induction and cell cycle arrest . Further exploration into the structure-activity relationship could yield more potent anticancer agents.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs sharing the benzophenone core but differing in substituent type, position, and functional groups.

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
2-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone 898759-98-3 Carboethoxy (2), Dioxolane (3') C₁₉H₁₈O₅ 326.34 Pharmaceutical synthesis
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone 898778-95-5 Cyano (3), Dioxolane (3') C₁₇H₁₃NO₃ 279.29 Organic materials
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone 898759-80-3 Methyl (2), Dioxolane (4') C₁₇H₁₆O₃ 268.31 Agrochemicals
3-Bromo-3'-piperidinomethyl benzophenone 898792-90-0 Bromo (3), Piperidine (3') C₂₀H₂₂BrNO 380.30 Drug discovery
3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone 898759-98-3 Carboethoxy (3), Dioxolane (4') C₁₉H₁₈O₅ 326.34 Polymer chemistry

Key Observations :

Substituent Position and Reactivity :

  • The carboethoxy group in the target compound (position 2) contrasts with its positional isomer (position 3 in 3-Carboethoxy-4'-dioxolanyl), altering steric and electronic effects. The 2-position ester may hinder electrophilic substitution compared to the 3-position .
  • Dioxolane rings (e.g., at 3' vs. 4') influence solubility and stability. For instance, 4'-dioxolanyl derivatives (CAS 898759-80-3) exhibit higher hydrophobicity than 3'-substituted analogs .

Functional Group Impact: Cyano groups (e.g., CAS 898778-95-5) introduce strong electron-withdrawing effects, enhancing reactivity toward nucleophilic additions compared to carboethoxy or methyl substituents .

Biological Activity

2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone, identified by its CAS number 898779-00-5, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C19H18O5
  • Molecular Weight : 326.34 g/mol
  • Structure : The compound features a benzophenone core with a carboethoxy group and a dioxolane moiety, which may influence its biological properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate benzophenone derivatives with dioxolane precursors in the presence of suitable catalysts. The yield and purity of synthesized compounds can vary based on the reaction conditions used.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antimicrobial Activity

Research has indicated that derivatives of benzophenones, including those with dioxolane structures, exhibit significant antibacterial and antifungal properties. For example:

  • Compounds similar to this compound have demonstrated effective activity against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against specific strains .

Antitumor Activity

In vitro studies have shown promising antitumor activity for benzophenone derivatives:

  • Certain compounds have exhibited strong inhibitory effects on various cancer cell lines, such as HL-60 and A-549, with IC50 values as low as 0.26 µM . This suggests that modifications to the benzophenone structure can enhance its efficacy against cancer cells.

Antioxidant Properties

Benzophenones are known for their antioxidant capabilities. The antioxidant activity can be quantified using assays such as the DPPH radical scavenging method:

  • Compounds derived from benzophenones have shown significant Trolox equivalent antioxidant capacity (TEAC), indicating their potential utility in protecting cells from oxidative stress .

Case Studies

Several studies have highlighted the biological significance of benzophenone derivatives:

  • Antibacterial Study : A study reported that certain dioxolane derivatives showed excellent antibacterial activity against Pseudomonas aeruginosa, reinforcing the importance of structural modifications in enhancing biological efficacy .
  • Antitumor Mechanism Investigation : Network pharmacology analyses revealed that specific benzophenone derivatives target key genes involved in tumor progression, such as AKT1 and CASP3, suggesting pathways through which these compounds exert their antitumor effects .

Comparative Biological Activity Table

Compound NameActivity TypeMIC/IC50 ValuesTarget Organisms/Cell Lines
This compoundAntibacterial625–1250 µg/mLS. aureus, C. albicans
Benzophenone Derivative AAntitumorIC50 = 0.26 µMHL-60, A-549
Benzophenone Derivative BAntioxidantTEAC = HighN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone, and what intermediates or reaction conditions are critical?

  • Methodology : The synthesis of derivatives with similar structures (e.g., morpholinomethyl or dioxolanyl substituents) involves coupling reactions between benzophenone precursors and functionalized intermediates. For example, benzoylation using benzoyl chloride derivatives under anhydrous conditions (THF, NaH) is common . Substituent positioning (e.g., 3'- vs. 4'-morpholinomethyl) influences reactivity, requiring regioselective protection/deprotection of hydroxyl or carbonyl groups . Key intermediates include benzophenone derivatives with protected dioxolane rings, which are later deprotected under acidic conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • NMR : The dioxolane ring protons (δ 4.0–5.0 ppm) and carboethoxy group (COOEt: δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2, δ ~170 ppm for carbonyl in ¹³C NMR) are diagnostic. Aromatic protons in benzophenone appear as multiplets in δ 6.5–8.0 ppm .
  • IR : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and ketone (~1680 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₂₁H₂₂O₅). Fragmentation patterns may reveal loss of COOEt (–73 Da) or dioxolane ring cleavage .

Q. What safety protocols are essential during experimental handling?

  • Methodology :

  • Prevention : Use inert gas (N₂/Ar) to avoid oxidation, maintain moisture-free conditions (P232, P233), and store at low temperatures (P235) .
  • Exposure Response : For skin contact, wash with soap/water (P302+P352); for inhalation, move to fresh air (P304+P340) .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste (P501) .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., regioisomers) during synthesis be identified and minimized?

  • Methodology :

  • HPLC/GC-MS : Compare retention times and fragmentation patterns with standards. For regioisomers, use chiral columns or derivatization .
  • Reaction Optimization : Adjust temperature, solvent polarity (e.g., dioxane vs. DMF), or catalyst (e.g., Pd for cross-coupling) to favor desired pathways .
  • Computational Modeling : DFT calculations predict regioselectivity by comparing transition-state energies for competing pathways .

Q. What crystallographic strategies resolve challenges in structural elucidation (e.g., disorder in the dioxolane ring)?

  • Methodology :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) reduces thermal motion artifacts .
  • Refinement : Use SHELXL for disorder modeling (e.g., PART instructions for split dioxolane positions) and restraints on bond distances/angles .
  • Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

Q. How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., dioxolane ring puckering).
  • 2D Experiments : ROESY or NOESY correlations clarify spatial proximity of protons (e.g., carboethoxy vs. dioxolane groups) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace coupling patterns in HMBC/HSQC spectra .

Q. What computational methods predict the compound’s reactivity in photochemical applications?

  • Methodology :

  • TD-DFT : Calculate excited-state energies and electron density maps to identify photoactive sites (e.g., benzophenone triplet states) .
  • Molecular Dynamics : Simulate solvent effects (e.g., polarity on dioxolane ring stability) using implicit/explicit solvation models .
  • Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) studies map intermediates in UV-induced radical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 2
Reactant of Route 2
2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.